molecular formula C5H3BrN4 B1490061 8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine CAS No. 1208084-77-8

8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine

Cat. No. B1490061
CAS RN: 1208084-77-8
M. Wt: 199.01 g/mol
InChI Key: PWBGVYGIQJQOKQ-UHFFFAOYSA-N
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Description

8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine is a chemical compound with the molecular formula C5H3BrN4 . It is part of living organisms and plays a vital role in various biological procedures .


Synthesis Analysis

The synthesis of 8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine involves several steps. The key starting material pyrazolopyrimidine was obtained by treatment of the formimidate derivative with hydrazine hydrate in ethanol . The procedure offers several advantages including good yields, operational simplicity, environmental friendliness, and shorter reaction time along with broad substrate scope .


Molecular Structure Analysis

The molecular structure of 8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine is characterized by a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . The InChI code for this compound is 1S/C5H3BrN4/c6-4-1-7-2-10-3-8-9-5(4)10/h1-3H .


Chemical Reactions Analysis

The chemical reactions involving 8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine are complex and involve several steps. For instance, Song and Son demonstrated that 3-arylthieno[3,2-e]-[1,2,4]triazolo[4,3-c]pyrimidines obtained from compounds by heating under reflux in EtOH in the presence of NaOAc isomerize into thermodynamically more stable compounds via sequential ring opening and closure as a result of a Dimroth-type rearrangement .


Physical And Chemical Properties Analysis

8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine has a molecular weight of 199.01 . The compound should be stored at 0-8°C . More detailed physical and chemical properties were not found in the search results.

Safety and Hazards

8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine is classified as having acute toxicity (oral, category 4), skin corrosion/irritation (category 2), and eye irritation (category 2B) . It is harmful if swallowed, causes skin irritation, and causes eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

8-bromo-[1,2,4]triazolo[4,3-c]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-4-1-7-2-10-3-8-9-5(4)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBGVYGIQJQOKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NN=CN2C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743571
Record name 8-Bromo[1,2,4]triazolo[4,3-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine

CAS RN

1208084-77-8
Record name 8-Bromo[1,2,4]triazolo[4,3-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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